molecular formula C23H17N5O4S B14994526 N-(1,3-benzodioxol-5-ylmethyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

N-(1,3-benzodioxol-5-ylmethyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B14994526
M. Wt: 459.5 g/mol
InChI Key: SQLCPNQYSKVXQA-UHFFFAOYSA-N
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Description

3-(BENZENESULFONYL)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that features a unique structure combining a benzenesulfonyl group, a benzodioxol moiety, and a triazoloquinazoline framework. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinazoline core, followed by the introduction of the benzenesulfonyl group and the benzodioxol moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzenesulfonyl and benzodioxol moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3-(BENZENESULFONYL)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(BENZENESULFONYL)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H17N5O4S

Molecular Weight

459.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)triazolo[1,5-a]quinazolin-5-amine

InChI

InChI=1S/C23H17N5O4S/c29-33(30,16-6-2-1-3-7-16)23-22-25-21(17-8-4-5-9-18(17)28(22)27-26-23)24-13-15-10-11-19-20(12-15)32-14-31-19/h1-12H,13-14H2,(H,24,25)

InChI Key

SQLCPNQYSKVXQA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=CC=C6

Origin of Product

United States

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